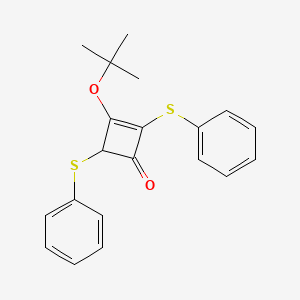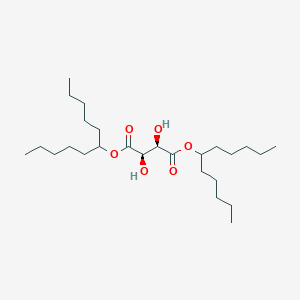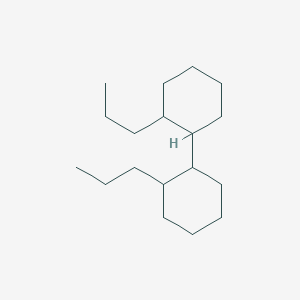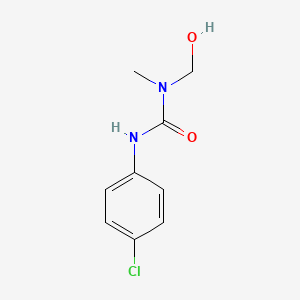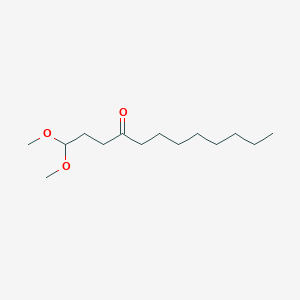
1,1-Dimethoxydodecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxydodecan-4-one, also known as dodecanal dimethyl acetal, is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanal, where the aldehyde group is replaced by two methoxy groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxydodecan-4-one can be synthesized through the acetalization of dodecanal with methanol in the presence of an acid catalyst. The reaction typically involves heating dodecanal with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Dodecanal+2MethanolAcid Catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of heterogeneous acid catalysts and controlled reaction environments can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxydodecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to dodecanal or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecanal.
Substitution: Formation of various substituted dodecanal derivatives
Scientific Research Applications
1,1-Dimethoxydodecan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-dimethoxydodecan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxyethane: A smaller analog with similar chemical properties.
1,1-Dimethoxyhexane: A medium-chain analog with comparable reactivity.
1,1-Dimethoxyoctane: Another medium-chain analog with similar applications.
Uniqueness
1,1-Dimethoxydodecan-4-one is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and hydrophobic nature make it suitable for specific applications where shorter analogs may not be effective .
Properties
CAS No. |
84314-26-1 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1,1-dimethoxydodecan-4-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-13(15)11-12-14(16-2)17-3/h14H,4-12H2,1-3H3 |
InChI Key |
CYGABENHSMMGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


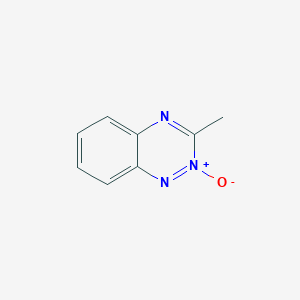
![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
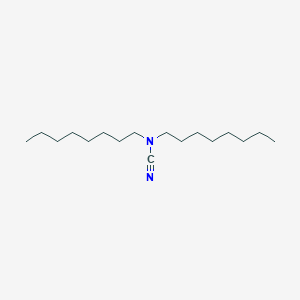
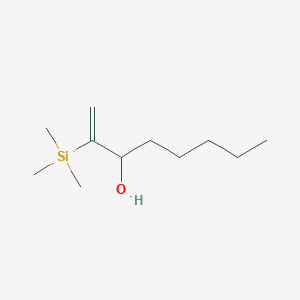

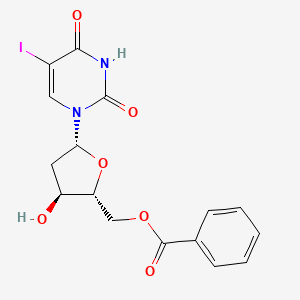
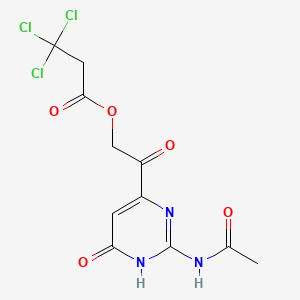
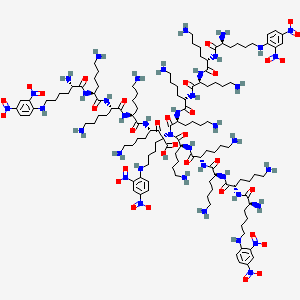
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
